Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl ester at position 2 and a 5-nitrofuran-2-carboxamido substituent at position 3.
Properties
IUPAC Name |
methyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S/c1-22-15(19)13-12(8-4-2-3-5-10(8)24-13)16-14(18)9-6-7-11(23-9)17(20)21/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVXOJJPYWASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a synthetic compound that belongs to the class of heterocyclic aromatic compounds. Its structure incorporates a benzo[b]thiophene core, which is modified by a nitrofuran moiety and a carboxamide group. This unique combination of functional groups suggests potential biological activities, particularly in antimicrobial and possibly anticancer applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features the following structural characteristics:
- Benzo[b]thiophene core : This aromatic structure is known for various biological activities.
- Nitrofuran moiety : Associated with antimicrobial properties.
- Carboxamide group : Enhances solubility and reactivity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.29 g/mol |
| Core Structure | Benzo[b]thiophene |
| Functional Groups | Nitro, Carboxamide |
Antimicrobial Properties
Research indicates that this compound exhibits moderate antibacterial activity against certain Gram-positive bacteria strains. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its synthesis and evaluation against various bacterial strains, suggesting a potential for further development as an antimicrobial agent.
The biological activity of this compound may be attributed to the following mechanisms:
- Interaction with bacterial cell walls : The nitro group may play a critical role in disrupting cell wall synthesis.
- Inhibition of enzymatic activity : The presence of the carboxamide group can enhance binding to bacterial enzymes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that this compound has unique properties that may enhance its biological activity.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl benzo[b]thiophene-2-carboxylate | Lacks nitro and carboxamide groups | Moderate antimicrobial activity |
| Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Similar furan and benzo[b]thiophene structures | Potential anticancer properties |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | Similar nitro substitution | Antimicrobial activity |
Study on Antimicrobial Efficacy
A notable study conducted in 2008 assessed various nitrofuran derivatives, including this compound, revealing its moderate efficacy against specific bacterial strains. The study emphasized the need for further investigation into its mechanisms of action and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key benzo[b]thiophene derivatives and their substituents:
Key Observations :
- Bioactivity: The morpholinosulfonyl derivative exhibits confirmed anti-HBV activity, suggesting sulfonamide groups may enhance antiviral properties . The nitrofuran analog’s bioactivity remains hypothetical but aligns with known nitrofuran pharmacology.
Structural and Crystallographic Insights
- Planarity and Conformation: The thiophene-2-carboxamido group in methyl 2-(thiophene-2-carboxamido)benzoate adopts a planar conformation with trans-oriented substituents, as confirmed by X-ray crystallography .
- Crystal Packing: Weak non-classical interactions (C–H⋯O, C–H⋯S) dominate in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide, suggesting nitro groups may influence supramolecular assembly .
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